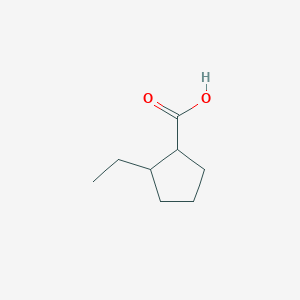

2-Ethylcyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2. It is a carboxylic acid derivative of cyclopentane, where an ethyl group is attached to the second carbon of the cyclopentane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of a Grignard reagent. The Grignard reagent, prepared from 2-ethylcyclopentyl bromide and magnesium, reacts with carbon dioxide to form the carboxylic acid. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

Another method involves the oxidation of 2-ethylcyclopentanol. This reaction can be performed using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The oxidation process converts the alcohol group to a carboxylic acid group.

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydrolysis of nitriles. The nitrile precursor, 2-ethylcyclopentanenitrile, is hydrolyzed using acidic or basic conditions to yield the carboxylic acid. This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form dicarboxylic acids under strong oxidizing conditions.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, 2-ethylcyclopentanol.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.

Major Products

Oxidation: Dicarboxylic acids.

Reduction: 2-Ethylcyclopentanol.

Substitution: Esters, amides, and other carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethylcyclopentane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-ethylcyclopentane-1-carboxylic acid depends on its specific application. In general, the carboxylic acid group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Vergleich Mit ähnlichen Verbindungen

2-Ethylcyclopentane-1-carboxylic acid can be compared with other cyclopentane carboxylic acids, such as:

Cyclopentane-1-carboxylic acid: Lacks the ethyl group, resulting in different chemical and physical properties.

2-Methylcyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

The presence of the ethyl group in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity, making it distinct from its analogs.

Biologische Aktivität

2-Ethylcyclopentane-1-carboxylic acid (C8H14O2) is a carboxylic acid derivative with potential biological activities that have been explored in various research contexts. This compound is notable for its unique structural features, which influence its reactivity and interactions with biological systems. Here, we will delve into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with an ethyl group and a carboxylic acid functional group. The presence of these substituents affects its solubility, reactivity, and biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.19 g/mol |

| Functional Groups | Carboxylic acid |

| Solubility | Soluble in organic solvents |

1. Antioxidant Activity

Research has indicated that carboxylic acids can exhibit significant antioxidant properties. The ability of this compound to scavenge free radicals was assessed using various assays. For instance, studies have shown that compounds with similar structures can effectively reduce oxidative stress markers in vitro.

- Case Study : A comparative analysis of various carboxylic acids demonstrated that those with hydroxyl groups exhibited higher radical scavenging activity. While specific data on this compound is limited, its structural similarity suggests potential antioxidant capabilities .

2. Antimicrobial Properties

Carboxylic acids are known for their antimicrobial effects due to their ability to penetrate cell membranes and disrupt cellular functions. The mechanism often involves the acidification of the cytoplasm, leading to cell death.

- Mechanism : The carboxylic acid group can diffuse across bacterial membranes, lowering pH within the cell and affecting metabolic processes .

3. Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound may inhibit pro-inflammatory pathways. This could be linked to the modulation of nitric oxide production and cytokine release.

- Research Findings : In vitro studies have shown that certain cyclopentane derivatives can reduce nitric oxide levels in macrophage cultures, indicating potential anti-inflammatory properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins or enzymes, influencing their activity.

- Structural Rigidity : The cyclopentane ring provides a stable structure that may enhance binding affinity to biological targets.

| Mechanism | Description |

|---|---|

| Hydrogen Bonding | Interaction with active sites on enzymes |

| Structural Rigidity | Enhances binding affinity and specificity |

| pH Modulation | Alters intracellular pH affecting metabolic processes |

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various carboxylic acids using DPPH radical scavenging assays. Although direct data for this compound was not available, related compounds showed IC50 values ranging from 0.5 to 17 µmol/L for significant scavenging activity .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial properties of fatty acids, it was found that similar compounds effectively inhibited bacterial growth at concentrations between 0.5% and 5%. This suggests that this compound may possess comparable antimicrobial effects .

Eigenschaften

IUPAC Name |

2-ethylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-6-4-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKBOUQBQXABPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.